9-(4-Bromophenyl)anthracene
Overview
Description
9-(4-Bromophenyl)anthracene is an organic compound that belongs to the class of anthracene derivatives. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The addition of a bromophenyl group at the 9th position of the anthracene structure enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Bromophenyl)anthracene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between 9-bromoanthracene and 4-bromophenylboronic acid in the presence of a palladium catalyst and a base. The reaction conditions usually include:
Catalyst: Palladium(II) acetate or palladium(0) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The anthracene core can be oxidized to form anthraquinone derivatives.
Reduction Reactions: The compound can be reduced to form dihydroanthracene derivatives.
Common Reagents and Conditions:
Substitution: Sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: 9-(4-Methoxyphenyl)anthracene
Oxidation: 9-(4-Bromophenyl)anthraquinone
Reduction: 9-(4-Bromophenyl)dihydroanthracene
Scientific Research Applications
9-(4-Bromophenyl)anthracene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of DNA intercalation and as a fluorescent probe.
Medicine: Investigated for its potential anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 9-(4-Bromophenyl)anthracene primarily involves its ability to intercalate with DNA. The planar structure of the anthracene core allows it to insert between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. This intercalation can lead to cell death, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
- 9-Phenylanthracene
- 9-(4-Methoxyphenyl)anthracene
- 9,10-Diphenylanthracene
Comparison:
- 9-Phenylanthracene: Lacks the bromine atom, making it less reactive in substitution reactions.
- 9-(4-Methoxyphenyl)anthracene: Contains a methoxy group instead of a bromine atom, leading to different electronic properties and reactivity.
- 9,10-Diphenylanthracene: Has two phenyl groups at the 9th and 10th positions, resulting in different photophysical properties and applications.
Properties
IUPAC Name |
9-(4-bromophenyl)anthracene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Br/c21-17-11-9-14(10-12-17)20-18-7-3-1-5-15(18)13-16-6-2-4-8-19(16)20/h1-13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKXIOUVBHVQDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438375 | |
Record name | 9-(4-bromophenyl)anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10438375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24672-71-7 | |
Record name | 9-(4-bromophenyl)anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10438375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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